5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyrimidine derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like thionyl chloride or sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
In medicinal chemistry, such compounds are studied for their pharmacological properties, including their ability to interact with specific biological targets like enzymes or receptors.
Industry
Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyrimidine-4-carboxamide
- 2,4-Dimethoxyphenylpyrimidine derivatives
- 3-Methylphenylsulfanyl pyrimidines
Uniqueness
The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H20ClN3O3S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-5-4-6-14(9-13)12-29-21-23-11-16(22)19(25-21)20(26)24-17-8-7-15(27-2)10-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
XDZCSFBAEQNECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
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